N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate
CAS No.:
Cat. No.: VC16185261
Molecular Formula: C19H26F4N2O4
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26F4N2O4 |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 2,2-dimethyl-6-oxo-5-(2,3,5,6-tetrafluoropyridin-4-yl)-1,3-dioxin-4-olate;ethyl-di(propan-2-yl)azanium |
| Standard InChI | InChI=1S/C11H7F4NO4.C8H19N/c1-11(2)19-9(17)4(10(18)20-11)3-5(12)7(14)16-8(15)6(3)13;1-6-9(7(2)3)8(4)5/h17H,1-2H3;7-8H,6H2,1-5H3 |
| Standard InChI Key | ZELCMTFEXNEMJC-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](C(C)C)C(C)C.CC1(OC(=C(C(=O)O1)C2=C(C(=NC(=C2F)F)F)F)[O-])C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate, delineates its structure:
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Cation: A quaternary ammonium species (N-ethyl-N-isopropylpropan-2-aminium) providing solubility in polar solvents .
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Anion: A dioxin-olate backbone fused to a perfluoropyridinyl group, enabling electron-deficient reactivity .
The canonical SMILES string, CC[NH+](C(C)C)C(C)C.CC1(OC(=C(C(=O)O1)C2=C(C(=NC(=C2F)F)F)F)[O-])C, confirms the connectivity of the fluoropyridine (C₂=C(C(=NC(=C₂F)F)F)F) and dioxin-olate (C1(OC(=C(C(=O)O1)...)[O-])C) moieties .
Spectroscopic and Physical Properties
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Melting Point: 100–105°C, indicative of moderate thermal stability .
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Appearance: Orange powder, suggesting extended conjugation or charge-transfer interactions .
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Solubility: Likely polar aprotic solvent-soluble (e.g., acetonitrile, DMF) due to the ionic ammonium group .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1632145-12-0 | |
| Molecular Formula | C₁₉H₂₆F₄N₂O₄ | |
| Molecular Weight | 422.42 g/mol | |
| IUPAC Name | See Section 1.1 | |
| Melting Point | 100–105°C |
Synthesis and Manufacturing
Synthetic Pathway
The compound is synthesized via nucleophilic aromatic substitution between pentafluoropyridine and cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine (DIPEA) and acetonitrile . The reaction proceeds via:
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Deprotonation: DIPEA abstracts a proton from Meldrum’s acid, generating a nucleophilic enolate.
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Fluoropyridine Activation: Electron-deficient perfluoropyridine undergoes attack at the 4-position by the enolate.
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Salt Formation: Quaternary ammonium cation (from DIPEA) stabilizes the anion, precipitating the product .
Optimization and Yield
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Solvent: Acetonitrile enhances reaction kinetics by solubilizing ionic intermediates .
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Temperature: Room-temperature conditions favor selectivity over side reactions .
Reactivity and Applications
Cycloreversion to Fluoroaryl Ketenes
Upon heating or photolysis, the dioxin-olate undergoes cycloreversion, releasing a fluorinated ketene intermediate (Fig. 1) :
This ketene reacts with nucleophiles (e.g., amines, alcohols) to form α-fluoro(hetero)aryl acetic acid derivatives .
Pharmaceutical Applications
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Ethyl 2-(2-(Perfluoropyridin-4-yl)acetamido)-acetate: Synthesized via ketene-amine coupling, this derivative is a potential protease inhibitor scaffold .
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N-Methoxy-N-methyl-2-(perfluoropyridin-4-yl)-acetamide: A Weinreb amide precursor for ketone synthesis .
Material Science
Fluorinated acetic acids derived from this compound enhance lipid solubility in polymers and surfactants, relevant to waterproof coatings and anti-fouling materials .
Future Research Directions
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Drug Discovery: Expanding the scope of ketene intermediates for fluorinated antiviral agents .
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Polymer Chemistry: Developing fluorinated block copolymers for high-performance membranes .
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Mechanistic Studies: Elucidating the role of counterions (e.g., ammonium vs. alkali metals) in cycloreversion kinetics .
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